

Kinase profiling of Jak-IN-28 against a panel of kinases

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Compound of Interest		
Compound Name:	Jak-IN-28	
Cat. No.:	B12397550	Get Quote

Kinase Profiling of Tofacitinib: A Comparative Guide

Introduction: This guide provides a comparative kinase profiling analysis of Tofacitinib, a well-characterized Janus kinase (JAK) inhibitor. Due to the lack of publicly available kinase profiling data for **Jak-IN-28**, Tofacitinib is used here as a representative example to illustrate a comprehensive selectivity assessment against a panel of kinases. The data and methodologies presented are essential for researchers, scientists, and drug development professionals evaluating the selectivity and potential off-target effects of kinase inhibitors.

Quantitative Kinase Profiling of Tofacitinib

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential side effects. The following table summarizes the inhibitory activity of Tofacitinib against the JAK family of kinases and a selection of other kinases to provide a broader view of its selectivity profile. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.



Kinase Target	Subfamily	IC50 (nM)
JAK3	JAK	1
JAK2	JAK	20
JAK1	JAK	112
TYK2	JAK	>5000
BMX	TEC	>5000
ВТК	TEC	>5000
ITK	TEC	>5000
TEC	TEC	>5000
TXK	TEC	>5000
EGFR	EGFR	>5000
ERBB2	EGFR	>5000
ERBB4	EGFR	>5000
BLK	SRC	>5000

Note: The IC50 values are derived from in vitro enzymatic assays and can vary depending on the experimental conditions, such as ATP concentration. The data presented here is a representative compilation from published literature.

Experimental Protocols

The following is a generalized protocol for an in vitro kinase inhibition assay, which is a standard method for determining the potency and selectivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to an increase in kinase activity, which is inhibited in the



presence of a test compound.

Materials:

- Recombinant human kinases
- Kinase-specific peptide substrates
- Tofacitinib (or other test compounds)
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- Luminescent kinase assay reagent (e.g., ADP-Glo™)
- White, opaque 96-well or 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation: Prepare a serial dilution of Tofacitinib in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 10 μM to 0.1 nM).
- Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the kinase, its specific peptide substrate, and the kinase reaction buffer.
- Assay Plate Setup:
 - Add a small volume of the diluted Tofacitinib to the appropriate wells of the assay plate.
 Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a positive control (0% kinase activity).
 - Add the kinase reaction mixture to all wells.



- Initiation of Kinase Reaction: Add ATP to all wells to initiate the kinase reaction. The final ATP
 concentration should be at or near the Km value for each specific kinase to ensure accurate
 IC50 determination.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
 The incubation time should be optimized for each kinase to ensure the reaction is in the linear range.

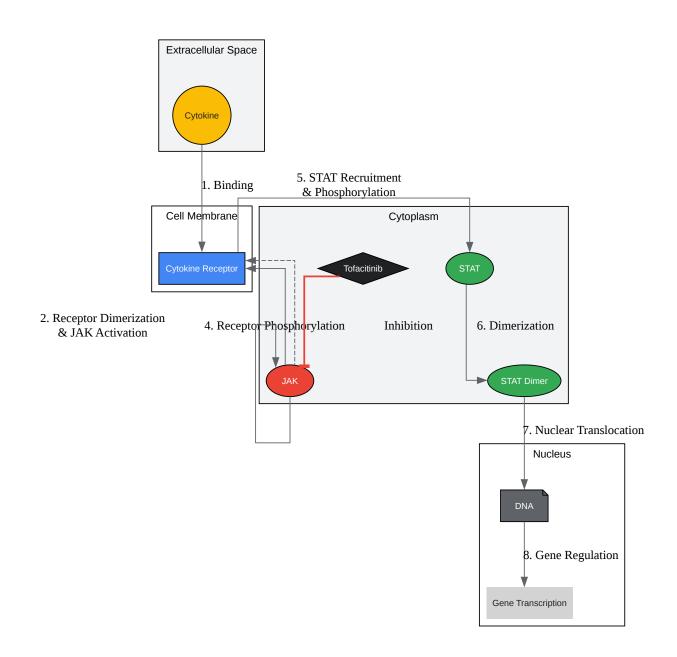
Detection:

- Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.
- Add a second detection reagent that converts ADP to ATP and measures the newly synthesized ATP via a luciferase reaction, generating a luminescent signal.
- Data Acquisition: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Data Analysis:
 - Normalize the data using the controls (0% and 100% inhibition).
 - Plot the percent inhibition against the logarithm of the Tofacitinib concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.





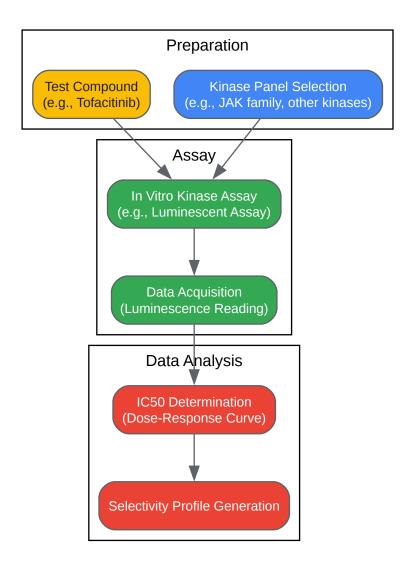
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Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.



Kinase Profiling Workflow

The following diagram illustrates the typical workflow for assessing the selectivity of a kinase inhibitor.



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Caption: A typical workflow for in vitro kinase inhibitor profiling.

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